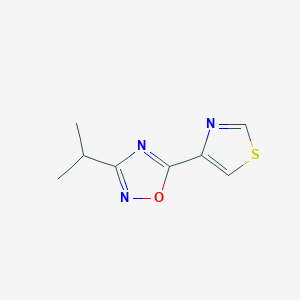

3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole

Description

3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isopropyl group at position 3 and a thiazole ring at position 5. The 1,2,4-oxadiazole scaffold is widely recognized for its stability, aromaticity, and versatility as a pharmacophore, enabling interactions with diverse biological targets . Thiazole, a sulfur-containing heterocycle, enhances bioactivity by contributing to electronic effects and hydrogen bonding, making this compound particularly relevant in drug discovery .

Properties

IUPAC Name |

3-propan-2-yl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5(2)7-10-8(12-11-7)6-3-13-4-9-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJNSPVNWWDMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=CSC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with isopropyl isocyanate, followed by cyclization with an appropriate acid chloride to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, making it a valuable candidate in drug discovery:

- Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole scaffold have shown notable antibacterial and antifungal properties. Research indicates that derivatives of 1,3,4-oxadiazoles can effectively inhibit various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

- Antitubercular Activity : The oxadiazole derivatives have been studied for their effectiveness against Mycobacterium tuberculosis. For instance, certain synthesized compounds demonstrated minimum inhibitory concentrations (MIC) that indicate strong activity against resistant strains .

- Anticancer Potential : The structural modifications of oxadiazole derivatives have led to the identification of potent anticancer agents. Some derivatives have been shown to inhibit histone deacetylase (HDAC) activity significantly, which is crucial for cancer therapy .

- Anti-inflammatory and Analgesic Effects : Several studies have reported that oxadiazole derivatives possess anti-inflammatory properties comparable to standard drugs like Indomethacin. They exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation processes .

Case Studies

Several studies highlight the effectiveness and potential applications of 3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole:

| Study | Findings | Applications |

|---|---|---|

| Shruthi et al. (2019) | Developed a quinoline scaffold linked to oxadiazole showing MIC = 0.5 μg/mL against M. tuberculosis. | Antitubercular agent development. |

| Said et al. (2022) | Synthesized oxadiazole conjugated pyrimidinones with significant analgesic activity exceeding that of Indomethacin. | Pain management therapies. |

| Bitla et al. (2022) | Created novel 2,5-diaryl substituted 1,3,4-oxadiazoles with antibacterial activity against multiple strains. | Broad-spectrum antibacterial agents. |

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of 1,2,4-oxadiazoles are heavily influenced by substituents at positions 3 and 5. Below is a comparison of key derivatives:

Key Observations :

- Thiazole vs.

- Isopropyl vs. Aromatic Groups : The isopropyl group at R3 may reduce steric hindrance compared to bulkier aryl groups (e.g., phenyl or trifluoromethylphenyl in ), possibly improving binding flexibility.

Antitumor Activity

- Triazole Derivatives: Compound [1,2,4]triazole-3-thiol () showed cytotoxic activity comparable to Vinblastine against HCT-116 colon carcinoma cells.

- Thiazole Derivatives : Thiazole-containing oxadiazoles (e.g., ) are understudied but expected to exhibit distinct activity due to sulfur’s role in redox modulation.

Antifungal/Nematicidal Activity

- Amide-Functionalized Oxadiazoles : Derivatives in demonstrated potent antifungal activity by inhibiting succinate dehydrogenase (SDH). The target’s thiazole group may offer similar or enhanced efficacy via alternative mechanisms.

Enzymatic Inhibition

- Anticholinesterase Activity : Substitution at R1/R2 on 1,2,4-oxadiazoles (e.g., isopropyl and thiazole) may enhance acetylcholinesterase inhibition, as seen in Pimpinella anisum extracts ().

- Carbonic Anhydrase Inhibition : Molecular docking studies () suggest substituent-dependent binding energies. The target’s thiazole could improve binding compared to triazole derivatives.

Biological Activity

3-Isopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological potential, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring and an isopropyl group attached to the oxadiazole core, contributing to its unique properties.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer activity. A study demonstrated that compounds similar to this compound displayed potent inhibitory effects on various cancer cell lines. For instance:

These results indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. It has shown effectiveness against both gram-positive and gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vivo studies have assessed the anti-inflammatory potential of oxadiazole derivatives. The compound demonstrated significant reduction in paw edema in carrageenan-induced models:

This suggests a promising therapeutic role in treating inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : The radical scavenging activity contributes to its anti-inflammatory effects by reducing oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazoles in drug discovery:

- Study on Anticancer Activity : A recent investigation found that derivatives similar to this compound showed enhanced activity against resistant cancer cell lines compared to standard treatments like Doxorubicin .

- Antimicrobial Efficacy : Another study reported that modifications to the oxadiazole ring significantly improved antimicrobial potency against multidrug-resistant strains .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., thiazole C-H protons at δ 8.5–9.0 ppm and oxadiazole ring protons at δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 250.08) .

- FT-IR : Characteristic peaks for C=N (1600–1650 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) validate the oxadiazole ring .

How can researchers resolve contradictions in spectral data during structural elucidation?

Q. Advanced Research Focus

- 2D NMR techniques (e.g., COSY, HSQC, HMBC) map proton-carbon correlations to distinguish overlapping signals.

- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational frequencies, which are compared with experimental data .

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of bond lengths and angles .

What biological activities have been explored for this compound derivatives?

Q. Basic Research Focus

- Antimicrobial activity : MIC assays against S. aureus and E. coli reveal moderate inhibition (MIC = 8–32 µg/mL) .

- Anti-inflammatory potential : COX-2 inhibition assays show IC₅₀ values comparable to reference drugs like celecoxib .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) indicate apoptosis induction via caspase-3 activation .

How should researchers design assays to evaluate the compound’s mechanism of action?

Q. Advanced Research Focus

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., 14-α-demethylase for antifungal activity) .

- Enzyme inhibition assays : Measure IC₅₀ values against validated targets (e.g., COX-2, EGFR kinase) using fluorogenic substrates .

- In vivo models : Zebrafish or murine models assess bioavailability and toxicity profiles .

What computational strategies are effective for modeling the electronic properties of this compound?

Q. Advanced Research Focus

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular dynamics (MD) simulations : Analyze stability in aqueous environments (e.g., solvation free energy) .

- Topology analysis : Multiwfn software evaluates electron density distribution and bond critical points .

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

- Validation protocols : Cross-check docking results with mutagenesis studies (e.g., alanine scanning) to confirm key binding residues .

- Assay optimization : Adjust pH, temperature, and co-factor concentrations to mimic physiological conditions .

- Meta-analysis : Compare data across similar oxadiazole derivatives to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.